

1H NMR and 13C NMR spectra of 4-Bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromopyridine-2-carbonitrile

Cat. No.: B016425

[Get Quote](#)

An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectra of **4-Bromopyridine-2-carbonitrile**

Authored by: A Senior Application Scientist

Introduction: The Critical Role of NMR in Heterocyclic Drug Development

In the landscape of modern drug discovery, heterocyclic compounds, particularly substituted pyridines, represent a cornerstone of medicinal chemistry. Their unique electronic properties and ability to engage in various biological interactions make them privileged scaffolds in the design of novel therapeutic agents. The precise characterization of these molecules is paramount, and among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for elucidating molecular structure in solution.

This guide provides an in-depth analysis of the ^1H and ^{13}C NMR spectra of **4-Bromopyridine-2-carbonitrile**, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the nuances of spectral interpretation, offering insights grounded in years of field experience to guide researchers and drug development professionals in their analytical endeavors. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring robust and reproducible results.

¹H NMR Spectral Analysis of 4-Bromopyridine-2-carbonitrile

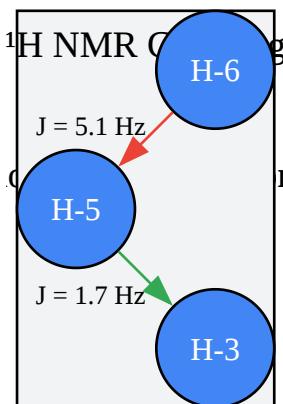
The ¹H NMR spectrum of **4-Bromopyridine-2-carbonitrile** provides a wealth of information regarding the electronic environment of the protons on the pyridine ring. The spectrum, typically acquired in a deuterated solvent such as chloroform (CDCl₃), reveals three distinct signals corresponding to the three aromatic protons.

The interpretation of the spectrum is based on the chemical shifts (δ), which indicate the electronic shielding of the protons, and the coupling constants (J), which reveal the through-bond interactions between neighboring protons.

Key Spectral Features and Interpretation

- H-6 Proton: The proton at the 6-position (H-6) is the most deshielded, appearing at approximately 8.68 ppm. This significant downfield shift is attributed to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing nature of the cyano group at the 2-position. This signal appears as a doublet due to coupling with the H-5 proton.
- H-5 Proton: The H-5 proton resonates at around 7.82 ppm. Its signal is a doublet of doublets, a result of coupling to both the H-6 and H-3 protons.
- H-3 Proton: The proton at the 3-position (H-3) is found at approximately 7.72 ppm and appears as a doublet, coupling with the H-5 proton.

The observed splitting patterns are a direct consequence of the spin-spin coupling between adjacent protons, a phenomenon that is invaluable for confirming the substitution pattern of the pyridine ring. The magnitude of the coupling constants provides further structural confirmation.


¹H NMR Data Summary

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	8.68	Doublet (d)	5.1
H-5	7.82	Doublet of Doublets (dd)	5.1, 1.7
H-3	7.72	Doublet (d)	1.7

Data obtained in CDCl_3 at 90 MHz.

Visualizing Coupling Interactions

The following diagram illustrates the through-bond coupling relationships between the protons on the **4-Bromopyridine-2-carbonitrile** ring system.

[Click to download full resolution via product page](#)

Caption: ^1H - ^1H coupling in **4-Bromopyridine-2-carbonitrile**.

^{13}C NMR Spectral Analysis of **4-Bromopyridine-2-carbonitrile**

The ^{13}C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts in ^{13}C NMR are highly sensitive to the nature of the substituents on the aromatic ring.

Key Spectral Features and Interpretation

- Quaternary Carbons: The spectrum shows five distinct signals for the carbon atoms of the pyridine ring and one for the cyano group. The carbon atoms bearing substituents (C-2, C-4) and the cyano carbon are quaternary and thus do not show splitting in a proton-decoupled spectrum.
- C-2 and C-4 Carbons: The carbon attached to the electron-withdrawing cyano group (C-2) and the carbon bearing the bromine atom (C-4) are significantly deshielded, appearing at approximately 134.4 ppm and 133.3 ppm, respectively.
- C-6 Carbon: The C-6 carbon, adjacent to the nitrogen, is also deshielded and resonates at around 152.1 ppm.
- C-3 and C-5 Carbons: The protonated carbons, C-3 and C-5, appear at approximately 131.0 ppm and 129.0 ppm.
- Cyano Carbon: The carbon of the cyano group is found further downfield at around 115.5 ppm.

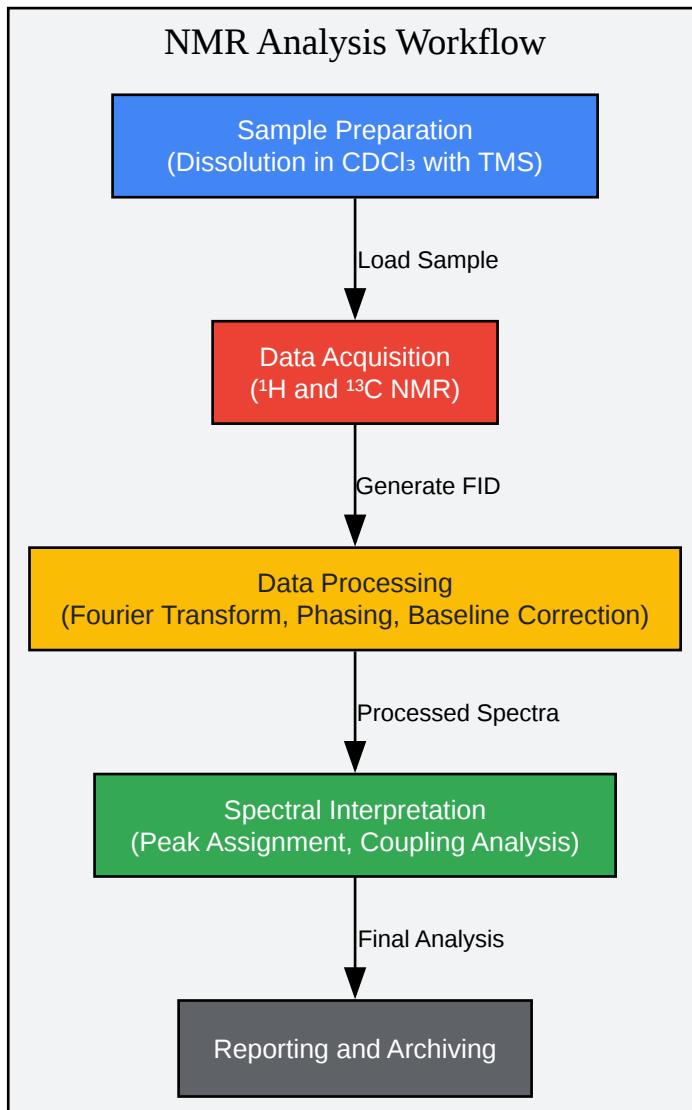
¹³C NMR Data Summary

Carbon	Chemical Shift (δ , ppm)
C-6	152.1
C-3	131.0
C-5	129.0
C-2	134.4
C-4	133.3
CN	115.5

Data obtained in CDCl_3 at 22.63 MHz.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ^1H and ^{13}C NMR spectra of **4-Bromopyridine-2-carbonitrile**.


Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **4-Bromopyridine-2-carbonitrile**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup and Calibration:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
 - Use a standard pulse sequence (e.g., zg30).
 - Set the number of scans to 16 or higher to achieve an adequate signal-to-noise ratio.
 - Apply a line broadening of 0.3 Hz during processing to improve the appearance of the spectrum.
- ^{13}C NMR Acquisition:
 - Set the spectral width to encompass the expected carbon chemical shifts (typically 0-160 ppm).

- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
- Increase the number of scans significantly (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ^{13}C nucleus.

Workflow for NMR Analysis

The following diagram illustrates the comprehensive workflow from sample preparation to final data interpretation.

[Click to download full resolution via product page](#)

Caption: A typical workflow for NMR analysis.

Conclusion

The detailed analysis of the ^1H and ^{13}C NMR spectra of **4-Bromopyridine-2-carbonitrile** presented in this guide underscores the power of NMR spectroscopy in the structural elucidation of complex organic molecules. By carefully interpreting chemical shifts, coupling constants, and splitting patterns, researchers can gain unambiguous insights into the molecular architecture of this important pharmaceutical building block. The methodologies and data provided herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Search for **4-Bromopyridine-2-carbonitrile** or CAS No. 163739-16-8)
- To cite this document: BenchChem. [^1H NMR and ^{13}C NMR spectra of 4-Bromopyridine-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016425#1h-nmr-and-13c-nmr-spectra-of-4-bromopyridine-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com